Cas no 2229495-26-3 (2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid)

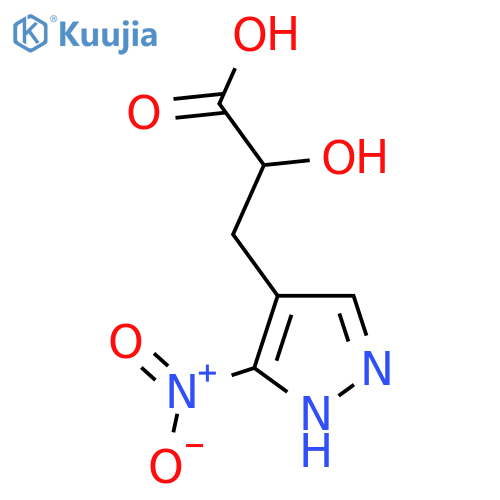

2229495-26-3 structure

商品名:2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid

- EN300-1774642

- 2229495-26-3

-

- インチ: 1S/C6H7N3O5/c10-4(6(11)12)1-3-2-7-8-5(3)9(13)14/h2,4,10H,1H2,(H,7,8)(H,11,12)

- InChIKey: XEBHYFPLHRSVGM-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)CC1C=NNC=1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 201.03857033g/mol

- どういたいしつりょう: 201.03857033g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 132Ų

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1774642-1g |

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |

2229495-26-3 | 1g |

$1929.0 | 2023-09-20 | ||

| Enamine | EN300-1774642-1.0g |

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |

2229495-26-3 | 1g |

$1929.0 | 2023-06-03 | ||

| Enamine | EN300-1774642-0.5g |

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |

2229495-26-3 | 0.5g |

$1851.0 | 2023-09-20 | ||

| Enamine | EN300-1774642-2.5g |

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |

2229495-26-3 | 2.5g |

$3782.0 | 2023-09-20 | ||

| Enamine | EN300-1774642-5.0g |

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |

2229495-26-3 | 5g |

$5594.0 | 2023-06-03 | ||

| Enamine | EN300-1774642-10g |

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |

2229495-26-3 | 10g |

$8295.0 | 2023-09-20 | ||

| Enamine | EN300-1774642-0.1g |

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |

2229495-26-3 | 0.1g |

$1697.0 | 2023-09-20 | ||

| Enamine | EN300-1774642-10.0g |

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |

2229495-26-3 | 10g |

$8295.0 | 2023-06-03 | ||

| Enamine | EN300-1774642-0.05g |

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |

2229495-26-3 | 0.05g |

$1620.0 | 2023-09-20 | ||

| Enamine | EN300-1774642-0.25g |

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid |

2229495-26-3 | 0.25g |

$1774.0 | 2023-09-20 |

2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2229495-26-3 (2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬